molecular formula C9H7F3N4 B2448971 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 364728-01-8

1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B2448971
CAS No.: 364728-01-8
M. Wt: 228.178
InChI Key: UQIYULAKRHJWEO-UHFFFAOYSA-N
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Description

1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a pyridine ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with trifluoromethylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine, exhibit significant anticancer properties. A study demonstrated that pyrazole analogs showed promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity, showing effectiveness against a range of bacterial strains. The presence of the trifluoromethyl group enhances its lipophilicity, allowing better membrane penetration, which is crucial for antibacterial efficacy .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can stabilize human red blood cell membranes, indicating potential for use in treating inflammatory conditions .

Electroluminescent Applications

In materials science, derivatives of pyrazole compounds have been incorporated into iridium(III) complexes for electroluminescent devices. The incorporation of the pyrazole moiety enhances the luminescent properties, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) .

Synthesis of New Materials

The unique structure of this compound allows it to serve as a building block for synthesizing new materials with tailored properties, including polymers and coordination complexes with specific electronic characteristics .

Pesticidal Activity

Research has indicated that pyrazole derivatives possess pesticidal activity against various agricultural pests. The trifluoromethyl group contributes to the bioactivity by enhancing the compound's stability and efficacy in field conditions .

Herbicide Development

The potential use of this compound in herbicide formulations is being explored due to its ability to inhibit specific enzymatic pathways in plants, thus providing a means to control unwanted vegetation without harming crops .

Case Studies and Research Findings

Application AreaFindingsReferences
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines; mechanisms include apoptosis induction
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; enhanced membrane penetration
ElectroluminescenceImproved luminescent properties in iridium(III) complexes; suitable for OLEDs
Pesticidal ActivityDemonstrated efficacy against agricultural pests; stability in field conditions
Herbicide DevelopmentInhibition of key enzymatic pathways in plants; potential for selective herbicides

Mechanism of Action

The mechanism of action of 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The pyridine and pyrazole rings can engage in π-π stacking interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the combination of its trifluoromethyl group and pyrazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Biological Activity

1-Pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound characterized by its unique trifluoromethyl group and pyrazole ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H6F3N3\text{C}_9\text{H}_6\text{F}_3\text{N}_3

Key properties include:

  • Molecular Weight : 213.159 g/mol
  • LogP : 2.49, indicating moderate lipophilicity which may enhance membrane permeability.
  • Polar Surface Area (PSA) : 41.57 Ų, suggesting potential for favorable interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluoromethyl group enhances lipophilicity, enabling better binding to hydrophobic pockets in proteins. This compound has been shown to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, a series of related compounds showed IC50 values ranging from 60 to 70 μg/mL against COX enzymes, comparable to standard anti-inflammatory drugs such as diclofenac sodium . The specific inhibitory activity of this compound against COX enzymes remains to be fully elucidated but is expected to be significant given the structural similarities.

Analgesic Effects

In vivo studies have indicated that pyrazole derivatives can exhibit analgesic effects superior to traditional analgesics like celecoxib and indomethacin. For example, compounds structurally similar to this compound demonstrated significant pain relief in animal models, with inhibition percentages reaching over 50% .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with other pyrazole-containing compounds:

Compound NameStructure TypeBiological Activity
1-(pyridin-2-yl)-3-tosylurea Tosylurea derivativeModerate COX inhibition
1-(pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine Pyrrolidine derivativeLower anti-inflammatory activity
1,5-diaryl pyrazole derivatives Various substituentsHigh COX inhibition

From this table, it is evident that while some compounds exhibit similar structural features, the presence of the trifluoromethyl group in this compound enhances its biological activity significantly compared to others.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their pharmacological properties. Notably:

  • A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects, revealing that those containing a trifluoromethyl group exhibited superior activity compared to their non-fluorinated counterparts .
  • Another investigation highlighted the selectivity of certain pyrazole compounds for COX enzymes, suggesting that modifications in structure can lead to enhanced selectivity and potency .

Properties

IUPAC Name

2-pyridin-2-yl-5-(trifluoromethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-5-7(13)16(15-6)8-3-1-2-4-14-8/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIYULAKRHJWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=CC(=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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